

An In-depth Technical Guide to the Molecular Structures of Anthraquinone Violet Isomers

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Compound of Interest

Compound Name: Anthraquinone Violet

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structures of various isomers of **Anthraquinone Violet**, a class of organic compounds with significant applications in industrial colorants and emerging potential in scientific research. This document details their structural characteristics, physicochemical properties, and the experimental protocols for their synthesis and characterization, with a focus on providing quantitative data and methodologies relevant to researchers in chemistry and drug development.

Introduction to Anthraquinone Violets

Anthraquinone dyes are characterized by a core structure of anthracene-9,10-dione. The introduction of various substituents at different positions on this backbone gives rise to a vast array of colored compounds, including the violet isomers. These molecules are generally planar, polycyclic aromatic hydrocarbons, a feature that contributes to their intense color and stability. Their utility extends beyond dyes, with some derivatives showing potential as organic semiconductors and in other advanced material applications. For drug development professionals, the rigid, planar scaffold of anthraquinones can serve as a starting point for the design of intercalating agents or other bioactive molecules.

Core Anthraquinone Violet Isomers: A Structural Overview

This guide focuses on several key isomers and related compounds often categorized or structurally similar to **Anthraquinone Violets**.

Violanthrone

Violanthrone, also known as dibenzanthrone, is a large, planar molecule with the chemical formula $C_{34}H_{16}O_2$. X-ray crystallography studies have confirmed its planarity and C_{2v} symmetry.^[1] This planarity is a key factor in its strong π - π stacking interactions, which influence its physical properties and applications.

Isoviolanthrone

Isoviolanthrone is an isomer of violanthrone with the same molecular formula, $C_{34}H_{16}O_2$. However, it possesses a centrosymmetric molecular structure.^[1] This difference in symmetry, despite having the same constituent atoms, leads to distinct physicochemical properties compared to violanthrone.

Indanthrone

Indanthrone, while technically a blue pigment (Pigment Blue 60), is structurally a dimeric anthraquinone derivative and is crucial for understanding the broader class of polycyclic anthraquinone dyes. Its chemical formula is $C_{28}H_{14}N_2O_4$. Detailed crystallographic studies have been performed on indanthrone, revealing a slightly non-planar molecule.

Solvent Violet 13

Solvent Violet 13 is a synthetic anthraquinone dye with the chemical structure 1-hydroxy-4-(p-tolylamino)anthraquinone and a molecular formula of $C_{21}H_{15}NO_3$. It is known for its bright bluish-violet hue and solubility in organic solvents.

Disperse Violet 1

Disperse Violet 1, chemically known as 1,4-diaminoanthraquinone ($C_{14}H_{10}N_2O_2$), is a foundational structure for many other anthraquinone dyes. The amino groups act as strong auxochromes, significantly influencing the color of the compound.

Pigment Violet 5

Pigment Violet 5 is an anthraquinone derivative, with some variants being the aluminum lake of 1,4-dihydroxyanthraquinone-2-sulfonic acid. Its molecular formula is often cited as $C_{14}H_8O_7S$ for the acid form.

Quantitative Molecular Structure Data

The following tables summarize the available quantitative data for the discussed **Anthraquinone Violet** isomers, providing a basis for comparative structural analysis.

Table 1: Crystallographic Data of Selected **Anthraquinone Violet** Isomers

Compound	Molecular Formula	Crystal System	Space Group	Unit Cell Parameters
Indanthrone	$C_{28}H_{14}N_2O_4$	Monoclinic	$P2_1/a$	$a = 30.83 \text{ \AA}$, $b = 3.833 \text{ \AA}$, $c = 7.845 \text{ \AA}$, $\beta = 91^\circ 55'$ ^{[1][2]}
Disperse Violet 1	$C_{14}H_{10}N_2O_2$	Monoclinic	$C2/c$	$a = 13.0342 \text{ \AA}$, $b = 12.2529 \text{ \AA}$, $c = 13.7875 \text{ \AA}$, $\beta = 97.983^\circ$ ^[3]

Table 2: Key Bond Lengths in Indanthrone^[1]

Bond	Bond Length (Å)
C=O (average)	1.22
C-N (average)	1.39
C-C (aromatic, average)	1.40

Table 3: Spectroscopic Data of **Anthraquinone Violet** Isomers

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	Key IR Bands (cm^{-1})
Violanthrone	Aromatic protons in the range of 7.4-8.9 ppm.	Carbonyl carbons around 183.5 ppm. Aromatic carbons from 112-157 ppm.	Carbonyl (C=O) stretches around 1650-1670 cm^{-1} . Aromatic C=C stretches around 1576 cm^{-1} . ^[2]
Solvent Violet 13	Aromatic and methyl protons.	Data available in spectral databases. ^[4]	Carbonyl (C=O) stretch, N-H stretch, aromatic C-H and C=C stretches. ^[5]
Disperse Violet 1	Aromatic protons and amine protons.	Carbonyl carbons, aromatic carbons, and carbons attached to amino groups. ^[6]	N-H stretching bands, C=O stretching, and aromatic ring vibrations. ^[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research. This section outlines typical experimental protocols for the synthesis and characterization of **Anthraquinone Violet** isomers.

Synthesis Protocols

Violanthrone is typically produced through the coupling of two molecules of benzanthrone in an alkaline fusion reaction.^[1]

- Reaction Workflow:



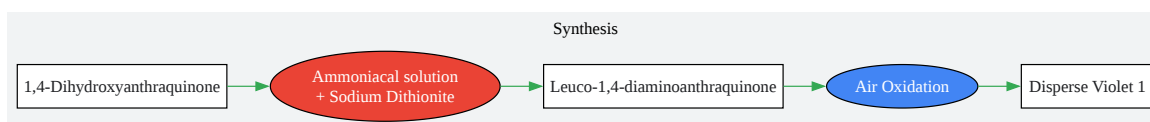
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Synthesis of Violanthrone.

A common method for synthesizing isoviolanthrone involves the reaction of 3-bromobenzanthrone with sodium sulfide, followed by cyclization with potassium hydroxide in a suitable solvent like n-butanol.

1,4-diaminoanthraquinone can be prepared from 1,4-dihydroxyanthraquinone (quinizarin) by reaction with an ammoniacal solution in the presence of a reducing agent like sodium dithionite, followed by air oxidation.[5]

- Experimental Workflow:



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Synthesis of Disperse Violet 1.

Characterization Methods

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths and angles.

- General Protocol:
 - Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
 - Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

- **Structure Solution and Refinement:** Process the diffraction data to obtain reflection intensities. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution.

- **General Protocol:**
 - **Sample Preparation:** Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
 - **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary to assign all proton and carbon signals unambiguously.

FTIR spectroscopy provides information about the functional groups present in the molecule.

- **General Protocol:**
 - **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution or a thin film cast from a solution.
 - **Data Acquisition:** Record the infrared spectrum using an FTIR spectrometer, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.

Relevance to Drug Development

While many **Anthraquinone Violets** are primarily known as dyes, their underlying chemical scaffold is of interest to medicinal chemists. The planar, aromatic nature of these molecules allows them to intercalate into DNA, a mechanism of action for several anticancer drugs. For instance, the 1,4-diaminoanthraquinone core of Disperse Violet 1 is a structural motif found in some bioactive compounds. Researchers in drug development may use these structures as starting points for the synthesis of novel therapeutic agents, modifying the core to enhance biological activity and selectivity while minimizing toxicity. Furthermore, the fluorescent

properties of some anthraquinone derivatives make them potential candidates for use as probes in cellular imaging and diagnostic assays.

Conclusion

The isomers of **Anthraquinone Violet** represent a fascinating class of molecules with diverse and tunable molecular structures. This guide has provided a detailed overview of the key structural features, quantitative data, and experimental protocols for several important isomers. For researchers and professionals in drug development, a thorough understanding of the structure-property relationships of these compounds can open up new avenues for the design of novel materials and therapeutic agents. The provided data and methodologies serve as a valuable resource for further investigation and application of these versatile chemical entities.

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